Boron tribromide

Catalog No.
S561826
CAS No.
10294-33-4
M.F
BBr3
M. Wt
250.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boron tribromide

CAS Number

10294-33-4

Product Name

Boron tribromide

IUPAC Name

tribromoborane

Molecular Formula

BBr3

Molecular Weight

250.53 g/mol

InChI

InChI=1S/BBr3/c2-1(3)4

InChI Key

ILAHWRKJUDSMFH-UHFFFAOYSA-N

SMILES

B(Br)(Br)Br

Solubility

Decomposes (NIOSH, 2016)
Soluble in carbon tetrachloride, sulfur dioxide (liquid), sulfur dichloride; moderately soluble in methylcyclohexane
Solubility in water: reaction
Decomposes

Synonyms

boron tribromide, tribromoborane

Canonical SMILES

B(Br)(Br)Br

Lewis Acid Catalyst:

Boron tribromide is a strong Lewis acid due to its vacant p-orbital on the boron atom. This property allows it to accept electron pairs from other molecules, forming temporary bonds and facilitating various chemical reactions.

  • Friedel-Crafts Reactions

    BBr₃ acts as a catalyst in Friedel-Crafts alkylation and acylation reactions, enabling the attachment of alkyl or acyl groups to aromatic rings. This is essential for the synthesis of numerous organic compounds, including pharmaceuticals, dyes, and polymers .

  • Olefin Polymerization

    BBr₃ can initiate the polymerization of olefins (alkenes), leading to the formation of long-chain polymers. This process is utilized in the production of various plastics, such as polyethylene and polypropylene .

Demethylating and Dealkylating Agent:

BBr₃ is a powerful demethylating and dealkylating agent, removing methyl (CH₃) or alkyl groups (CnH₂n+1) from organic molecules. This property finds applications in:

  • Synthesis of Pharmaceuticals

    BBr₃ can selectively remove methyl groups from complex molecules, enabling the preparation of specific compounds with desired properties for drug development .

  • Organic Synthesis

    BBr₃ is utilized for the controlled removal of methyl or alkyl groups during the synthesis of various organic compounds, allowing for targeted modifications and the creation of diverse functionalities .

Boron Source in Semiconductors:

The electronics industry employs BBr₃ as a source of boron for doping silicon substrates. Doping is the process of introducing impurities into a semiconductor to alter its electrical conductivity. BBr₃ helps create p-type regions in silicon, crucial for the functionality of various electronic devices, such as transistors and integrated circuits .

Emerging Applications:

Research is ongoing to explore other potential applications of BBr₃ in scientific research. Recent studies have shown its effectiveness in:

  • Anti-Markovnikov Addition

    BBr₃ can facilitate the addition of hydrogen bromide (HBr) to cyclopropanes in a specific manner, leading to the formation of valuable organic compounds .

  • Material Science

    Investigations are underway to explore the use of BBr₃ in the synthesis of novel materials with unique properties for various applications, including energy storage and catalysis .

Boron tribromide is a chemical compound with the molecular formula BBr₃. It is a colorless, fuming liquid that typically appears amber to red-brown due to weak bromine contamination. This compound is notable for being a strong Lewis acid, which means it can accept electron pairs from other substances. Boron tribromide is highly reactive, particularly with water and alcohols, leading to the release of hydrogen bromide gas upon contact. Its physical properties include a boiling point of approximately 91 °C and a freezing point of -46 °C. The compound is extremely toxic and corrosive, posing significant hazards if inhaled or contacted with skin .

Boron tribromide is a corrosive and toxic compound. It can cause severe burns and irritation upon contact with skin and eyes. Inhalation of boron tribromide fumes can irritate the respiratory tract. Due to its reactivity with water, it presents a significant explosion hazard [].

Important Safety Precautions

  • Always handle boron tribromide in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment, including gloves, goggles, and a respirator.
  • Work with minimal quantities and avoid contact with water and moisture.
  • Store boron tribromide in a tightly sealed container under an inert atmosphere.
Highly volatile; forms stable complexesBoron IodideBI₃Less common; used primarily in researchLess stable; more reactive than BBr₃

Boron tribromide is unique among these compounds due to its strong reactivity with water and its specific applications in semiconductor doping and pharmaceutical synthesis .

The biological activity of boron tribromide is limited due to its high toxicity. It has not been extensively studied for pharmacological applications but is known to cause severe irritation and burns upon contact with skin or mucous membranes. Inhalation can lead to respiratory distress, pulmonary edema, and long-term bronchitis. Due to these hazardous effects, it is primarily utilized in controlled laboratory settings rather than in biological applications .

Boron tribromide can be synthesized through several methods:

  • Direct Reaction: Reacting amorphous boron with bromine at elevated temperatures (approximately 300 °C) yields boron tribromide without producing carbon monoxide:
    2B+3Br22BBr32B+3Br_2\rightarrow 2BBr_3
  • From Boron Oxide: An earlier method involves the reaction of boron trioxide with carbon and bromine:
    B2O3+3C+3Br22BBr3+3COB_2O_3+3C+3Br_2\rightarrow 2BBr_3+3CO

After synthesis, purification can be achieved through vacuum distillation .

Boron tribromide has various applications across different fields:

  • Organic Synthesis: It is widely used for dealkylation reactions in organic chemistry.
  • Pharmaceutical Manufacturing: It plays a role in the synthesis of complex organic molecules.
  • Semiconductor Industry: Utilized as a boron source for doping processes in semiconductor fabrication.
  • Polymer Chemistry: Acts as a catalyst in olefin polymerization reactions .

Research indicates that boron tribromide interacts vigorously with water and alcohols, producing hydrogen bromide gas. It also reacts exothermically with various organic compounds and metals, necessitating careful handling due to the risk of explosive reactions when mixed with substances like sodium or potassium . Studies emphasize the need for protective measures when working with this compound due to its corrosive nature and potential for hazardous fumes .

Boron tribromide belongs to a class of boron halides that exhibit similar properties but differ in their reactivity and applications. Below is a comparison with other notable boron compounds:

CompoundMolecular FormulaKey CharacteristicsUnique Aspects
Boron TrichlorideBCl₃Less reactive than boron tribromide; used in organic synthesisLess toxic; more stable in moisture
Boron TrifluorideBF₃Strong Lewis acid; used in various

The synthesis of BBr₃ was first reported in 1846 by Poggiale, who reacted boron trioxide (B₂O₃) with carbon and bromine at elevated temperatures:
$$ \text{B}2\text{O}3 + 3\text{C} + 3\text{Br}2 \rightarrow 2\text{BBr}3 + 3\text{CO} $$
Wöhler and Deville refined this method in 1857 by using amorphous boron, reducing side products like carbon monoxide. Modern synthesis leverages boron carbide (B₄C) and bromine above 800°C, as patented in US2989375A, which emphasizes vacuum distillation for high-purity yields.

Key milestones include:

  • 1940s–1960s: BBr₃’s utility in demethylating aryl ethers at room temperature, revolutionizing natural product synthesis.
  • 1980s–2000s: Adoption in semiconductor manufacturing for boron doping, enabling precise control over silicon’s electronic properties.

Significance in Contemporary Chemical Sciences

Organic Synthesis and Pharmaceuticals

BBr₃ excels in cleaving methyl ethers, a critical step in synthesizing phenolic drugs. For example, demethylation of 3,4-dimethoxystyrene to 3,4-dihydroxystyrene is pivotal in producing antioxidants. The mechanism involves two BBr₃ molecules coordinating to the ether oxygen, followed by nucleophilic bromide attack on the methyl group:
$$ \text{ArOCH}3 + 2\text{BBr}3 \rightarrow \text{ArOBBr}2 + \text{CH}3\text{Br} $$
Hydrolysis then yields the phenolic product.

Materials Science and Electronics

In semiconductor fabrication, BBr₃ serves as a boron source for p-type doping. Atmospheric pressure diffusion at 900–1000°C creates shallow junctions in silicon, optimizing solar cell efficiency. The global BBr₃ market, valued at $31 million in 2023, is projected to reach $58 million by 2032, driven by demand in photovoltaics and 5G technologies.

Catalysis and Lewis Acidity

BBr₃’s Lewis acidity follows the trend BF₃ < BCl₃ < BBr₃, contradicting electronegativity expectations. Computational studies attribute this to reduced π-backbonding in heavier halides, which lowers the LUMO energy and enhances electrophilicity. For instance, BBr₃-chiral phosphoric acid complexes enable enantioselective Diels-Alder reactions with >90% ee.

Research Paradigms and Theoretical Frameworks

Mechanistic Studies of Ether Cleavage

Density functional theory (DFT) reveals a bimolecular pathway for demethylation, where two BBr₃-ether adducts collaborate to lower activation barriers. This contrasts with earlier unimolecular models and explains stoichiometric efficiencies of up to 3:1 (ether:BBr₃).

Asymmetric Catalysis

BBr₃’s synergy with chiral Brønsted acids, such as phosphoric acids, enables asymmetric induction in cycloadditions. For example, α-CF₃ acrylate reacts with 1,2-dihydropyridines to form isoquinuclidines with high stereocontrol.

Computational Modeling of Acidity

Studies using Gutmann-Beckett acceptor numbers quantify BBr₃’s Lewis acidity (AN = 106.3), surpassing BCl₃ (96.6) and BF₃ (84). Charge capacity calculations further rationalize its reactivity, correlating with experimental nucleophilicity scales.

Historical Synthesis Approaches

Poggiale's 1846 Synthesis via Boron Trioxide

The first documented synthesis of boron tribromide was achieved by French chemist Martial Poggiale in 1846. His method involved heating boron trioxide (B₂O₃) with carbon and bromine at elevated temperatures [1] [2]. The reaction proceeds according to the equation:

$$ \text{B}2\text{O}3 + 3\text{C} + 3\text{Br}2 \rightarrow 2\text{BBr}3 + 3\text{CO} $$

Poggiale's approach utilized a carbon reductant to facilitate the reduction of boron trioxide while bromine acted as the halogen source. The process required temperatures exceeding 800°C, often yielding impure BBr₃ due to side reactions involving residual carbon and incomplete bromination. Despite its limitations, this method laid the groundwork for subsequent refinements [1].

Wöhler and Deville's 1857 Method Using Amorphous Boron

In 1857, Friedrich Wöhler and Henri Sainte-Claire Deville developed a more direct synthesis by reacting amorphous boron with bromine gas [2]:

$$ 2\text{B} + 3\text{Br}2 \rightarrow 2\text{BBr}3 $$

This exothermic reaction occurred at lower temperatures (300–400°C) compared to Poggiale's method, reducing energy costs and minimizing carbon contamination. The use of elemental boron eliminated intermediate steps, though the high cost of amorphous boron limited large-scale adoption. Wöhler and Deville’s work demonstrated the feasibility of direct halogenation, influencing later industrial processes [2].

Modern Production Technologies

Boron Carbide Bromination Process

Contemporary boron tribromide production predominantly relies on the bromination of boron carbide (B₄C), a cost-effective and scalable method. The reaction occurs in quartz reactors at temperatures above 300°C [1] [4]:

$$ \text{B}4\text{C} + 6\text{Br}2 \rightarrow 4\text{BBr}_3 + \text{C} $$

Boron carbide’s stability and high boron content (78.3% by mass) make it an ideal precursor. The process generates gaseous BBr₃, which is condensed into a liquid phase. Key advantages include:

  • Yield Efficiency: 85–92% conversion rates under optimal conditions [4].
  • Purity: Minimal byproducts compared to carbon-based reductions.

Temperature-Dependent Reaction Parameters

Temperature modulation critically impacts reaction kinetics and product quality:

Temperature Range (°C)Reaction OutcomeByproduct Formation
250–300Slow bromination, incomplete conversionHigher residual B₄C
300–350Optimal BBr₃ yield (90%)Trace carbon impurities
>350Rapid decomposition, side reactionsIncreased Br₂ emission

Maintaining temperatures between 300°C and 350°C ensures efficient bromine utilization while avoiding thermal degradation [1] [4].

Purification Techniques and Fractional Distillation

Crude BBr₃ undergoes vacuum distillation to remove contaminants such as excess bromine, carbon particulates, and boron subhalides. Fractional distillation at reduced pressures (10–50 mmHg) separates BBr₃ (boiling point: 90.4°C) from higher-boiling impurities. Multi-stage distillation columns equipped with quartz packing materials achieve purity levels exceeding 99.9% [1].

High-Purity BBr₃ Production Methods

Vaporization and Bromination Furnace Systems

Advanced systems employ vertical furnaces with boron nitride crucibles to vaporize boron feedstock. Bromine gas is introduced countercurrently, ensuring uniform reaction kinetics. Key design features include:

  • Temperature Zoning: Separate zones for preheating (200°C), reaction (350°C), and condensation (5°C).
  • Inert Lining: Quartz or boron nitride linings prevent wall reactions.

These systems achieve throughputs of 50–100 kg/day with impurity levels below 10 ppm [4].

Multi-Stage Purification Protocols

Ultra-high-purity BBr₃ (≥99.999%) requires additional steps:

  • Adsorption Filtration: Passing gaseous BBr₃ through molecular sieves (3Å pore size) to adsorb residual Br₂.
  • Cryogenic Trapping: Condensing BBr₃ at -80°C to separate low-volatility contaminants.
  • Redistillation: Final distillation under ultra-high vacuum (0.1 mmHg).

Such protocols are essential for semiconductor applications, where trace metals must remain below 1 ppb [1] [4].

The Lewis acidity of boron tribromide originates from the electron-deficient nature of the boron atom, which possesses only six electrons in its valence shell and lacks a complete octet. The boron atom in boron tribromide adopts sp² hybridization, creating a trigonal planar geometry with an empty p orbital perpendicular to the molecular plane [1]. This vacant p orbital serves as the lowest unoccupied molecular orbital (LUMO) and functions as the electron-accepting site that defines the Lewis acidic character of the molecule [2].

The theoretical framework for understanding boron tribromide Lewis acidity involves several key molecular orbital considerations. The LUMO localization on the boron center increases significantly as the halogen atoms become larger and less electronegative, following the trend: boron trifluoride < boron trichloride < boron tribromide [1]. This enhanced localization of the LUMO on boron in boron tribromide makes it more accessible to electron donation from Lewis bases, thereby increasing its Lewis acidic strength.

The electron affinity of boron tribromide is substantially higher than that of boron trifluoride, with density functional theory calculations indicating that the electron affinity increases in the order: boron trifluoride < boron trichloride < boron tribromide [1]. This trend directly correlates with the Lewis acidity ordering, as molecules with higher electron affinities are more capable of accepting electron pairs from Lewis bases.

Pyramidalization energy represents another crucial theoretical parameter governing Lewis acidity. The pyramidalization energy is the energy required to distort the boron trihalide from its planar geometry to the pyramidal structure adopted in Lewis acid-base complexes [1]. Cotton and Leto demonstrated that pyramidalization energies follow the order: boron trifluoride (48.3 kcal mol⁻¹) > boron trichloride (30.3 kcal mol⁻¹) > boron tribromide (26.2 kcal mol⁻¹) [3]. The lower pyramidalization energy of boron tribromide facilitates easier geometric rearrangement during complex formation, contributing to its superior Lewis acidity.

Comparative Analysis with Other Boron Trihalides

Acidity Trends: Boron Tribromide > Boron Trichloride > Boron Trifluoride > Boron Trihydride

The experimental Lewis acidity trend among boron trihalides is well-established: boron tribromide > boron trichloride > boron trifluoride > boron trihydride [4] [5] [6]. This sequence appears counterintuitive based solely on electronegativity considerations, as fluorine's high electronegativity should theoretically create the most electron-deficient boron center. However, the observed trend results from the complex interplay of multiple electronic factors.

The primary explanation for this unexpected ordering lies in the π-back bonding interactions between the halogen atoms and the boron center. In boron trifluoride, the 2p orbitals of fluorine atoms are perfectly sized to overlap effectively with the empty 2p orbital of boron, creating strong π-back bonding [7] [8]. This electron donation from fluorine to boron reduces the electron deficiency of the boron center and consequently diminishes its Lewis acidity.

As the halogen atoms become larger (chlorine, bromine, iodine), the overlap between their p orbitals and the boron 2p orbital becomes increasingly ineffective due to size mismatch [7]. The 4p orbitals of bromine are significantly larger than the 2p orbitals of boron, resulting in poor orbital overlap and minimal π-back bonding. This reduced electron donation from bromine to boron maintains the electron deficiency of the boron center, enhancing its Lewis acidic properties.

Molecular orbital analysis provides quantitative support for these trends. The HOMO-LUMO gap decreases in the order: boron trifluoride > boron trichloride > boron tribromide, indicating that boron tribromide has the most accessible LUMO for electron acceptance [1]. The LUMO energy becomes progressively lower (more stable) as the halogen atoms become larger, making electron acceptance thermodynamically more favorable.

Charge distribution calculations using quantum theory of atoms in molecules (QTAIM) reveal that boron carries a positive charge of approximately +2.5 electrons in all trihalides [9]. However, the effective nuclear charge experienced by the boron center varies significantly due to different degrees of electron donation from the halogen atoms. In boron trifluoride, substantial electron density is transferred from fluorine to boron through π-back bonding, effectively reducing the electrophilicity of the boron center [1].

Thermodynamic measurements of complex formation enthalpies provide experimental validation of these theoretical predictions. Heat of formation studies demonstrate that boron tribromide forms stronger complexes with Lewis bases than boron trichloride or boron trifluoride [10] [3]. For example, the heat of formation of the acetonitrile complex with boron tribromide is 39.4 kcal mol⁻¹, significantly higher than corresponding values for other boron trihalides [10].

Coordination Complexes Formation and Stability

Boron tribromide readily forms coordination complexes with a wide variety of Lewis bases, including nitrogen-containing bases (ammonia, pyridine, trimethylamine), oxygen-containing bases (ethers, alcohols, carbonyl compounds), phosphorus-containing bases (phosphines, phosphine oxides), and sulfur-containing bases (thioethers, sulfoxides) [11] [10] [3]. The formation of these complexes involves the donation of a lone pair of electrons from the Lewis base to the vacant p orbital of boron, resulting in a change from sp² to sp³ hybridization at the boron center.

The stability of coordination complexes formed by boron tribromide consistently exceeds that of corresponding complexes with boron trichloride or boron trifluoride. This enhanced stability stems from several factors: (1) the lower pyramidalization energy of boron tribromide facilitates easier geometric rearrangement during complex formation, (2) the higher electron affinity of boron tribromide provides stronger thermodynamic driving force for complex formation, and (3) the reduced π-back bonding in boron tribromide minimizes competing electronic interactions that could destabilize the complex [1] [3].

Quantitative Lewis acidity scales based on equilibrium constants for adduct formation consistently rank boron tribromide as the strongest Lewis acid among boron trihalides. The comprehensive scale developed by Mayr and coworkers, encompassing 90 experimental equilibrium constants, assigns Lewis acidity parameters of: boron trifluoride (8.4±2.0), boron trichloride (9.3±1.8), and boron tribromide (10.1±1.3) [11]. These values directly correlate with the ability to form stable coordination complexes.

Structural characteristics of boron tribromide coordination complexes reveal tetrahedral geometry at the boron center, with typical boron-nitrogen bond lengths of 1.60-1.65 Å and boron-oxygen bond lengths of 1.50-1.55 Å [12]. The coordination number remains four in most complexes, although higher coordination numbers can be achieved with multidentate ligands.

Thermodynamic parameters for complex formation consistently show that boron tribromide exhibits the most negative enthalpy changes (strongest binding) among boron trihalides. Displacement reactions provide additional evidence for the superior Lewis acidity of boron tribromide, as it readily displaces boron trichloride and boron trifluoride from their respective Lewis base complexes [3].

The kinetic stability of boron tribromide complexes is generally lower than their thermodynamic stability, as the boron-bromine bonds are more labile than boron-fluorine or boron-chlorine bonds. This characteristic can be advantageous in catalytic applications where rapid ligand exchange is desired. However, the complexes remain sufficiently stable for isolation and characterization under ambient conditions [10] [13].

Physical Description

Boron tribromide appears as a colorless, fuming liquid with a pungent odor. Boiling point 194°F. Freezing point -51°F. Very toxic by inhalation. Corrosive to metals and tissue.
COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.
Colorless, fuming liquid with a sharp, irritating odor.

Color/Form

Colorless, fuming liquid

Boiling Point

196 °F at 760 mm Hg (USCG, 1999)
91.3 °C
91 °C
194°F

Vapor Density

Relative vapor density (air = 1): 8.6

Density

2.645 at 68 °F (USCG, 1999)
2.6 g/cu cm
Relative density (water = 1): 2.7
2.64 at 68°F
(65°F): 2.64

Odor

Sharp, irritating odor
Pungent

Melting Point

-51 °F (USCG, 1999)
-46 °C
-51°F

UNII

A453DV9339

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

40 mm Hg at 57 °F (NIOSH, 2016)
40 mm Hg at 14 °C; 100 mm Hg at 33.5 °C
Vapor pressure, kPa at 14 °C: 5.3
40 mmHg at 57°F
(57°F): 40 mmHg

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Impurities

Boron tribromide typically contains traces of bromine.

Other CAS

10294-33-4

Wikipedia

Boron tribromide

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

This compound can be prepared by the reaction of boric oxide, carbon, and bromine, or from boron carbide and bromine analogous to the chlorine reactions.
(High purity.) Direct bromination of boron followed by rectification in quartz columns.
Prepared by high temperature bromination of boron, mixtures of carbon and boron oxide, or boron carbide by the action of hydrogen bromide on carbon-boron oxide mixtures.
Prepared by the reaction of sodium tetrafluoroborate with magnesium bromide and by the halogen exchange reaction of boron trifluoride and aluminum tribromide.

General Manufacturing Information

Borane, tribromo-: ACTIVE

Storage Conditions

Separate from alkalies, oxidizing materials, alcohols, ethers, alkali metals, phosphorus, wood. Store in a cool, dry, well-ventilated location.
Separated from incompatible materials. ...Cool. Dry. Ventilation along the floor.
Keep container in a well ventilated place.
Usual shipping containers: Glass bottle or metal can inside wooden box; steel or nickel cylinders, tanks. Packaged under nitrogen gas.
Store under dry inert aatmosphere. Reacts violently with water, alcohols.

Stability Shelf Life

Trialkylboranes are stable indefinitely when stored under an inert atmosphere. /Trialkylboranes/

Dates

Last modified: 08-15-2023

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